L-Glutathione Oxidized Hexhydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

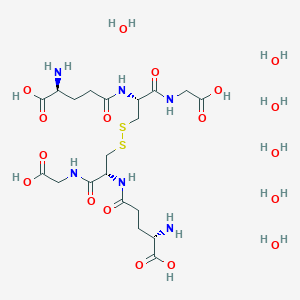

L-Glutathione Oxidized Hexhydrate, also known as oxidized glutathione, is a tripeptide composed of glutamic acid, cysteine, and glycine. It is the oxidized form of glutathione, a crucial antioxidant in cellular processes. This compound plays a significant role in detoxifying reactive oxygen species and maintaining the redox balance within cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutathione Oxidized Hexhydrate typically involves the oxidation of reduced glutathione. This can be achieved using various oxidizing agents such as hydrogen peroxide or diamide under controlled conditions. The reaction is usually carried out in an aqueous medium at a neutral pH to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to remove impurities and obtain the final product .

化学反応の分析

Role in Antioxidant Defense

GSSG participates in various biochemical pathways that mitigate oxidative damage:

-

Reduction of Hydrogen Peroxide : GSSG can be reduced back to GSH by the enzyme glutathione reductase, utilizing NADPH as an electron donor:

GSSG+NADPH+H+→2GSH+NADP+

-

Interaction with Reactive Oxygen Species : GSSG plays a vital role in detoxifying reactive oxygen species (ROS), which can otherwise lead to cellular damage.

Formation of Glutathionylated Proteins

When GSH reacts with proteins under oxidative stress conditions, it forms glutathionylated proteins (PSSG), which serve as indicators of oxidative damage:

Protein SH+GSSG→Protein SSG+GSH

-

Research Findings and Applications

Numerous studies have investigated the implications of L-glutathione oxidized hexahydrate in health and disease:

-

Biomarker for Oxidative Stress : Research indicates that elevated levels of GSSG correlate with increased oxidative stress, making it a valuable biomarker for diseases such as cancer and cardiovascular disorders .

-

Therapeutic Potential : GSSG is being explored for its potential therapeutic applications in enhancing drug efficacy and stability, particularly in formulations targeting oxidative damage .

Experimental Data

A study measuring the concentrations of GSH and GSSG found significant increases in GSSG levels under oxidative stress conditions induced by tert-butylhydroperoxide (t-BOOH). The results demonstrated a threefold increase in GSSG concentrations when proper sample handling techniques were employed .

科学的研究の応用

Pharmaceutical Applications

L-Glutathione oxidized hexahydrate is extensively used in pharmaceutical formulations due to its antioxidant properties. It plays a crucial role in detoxifying harmful substances and protecting cells from oxidative stress.

Key Functions:

- Detoxification: It aids in the detoxification of xenobiotics and heavy metals by conjugating with them to form less toxic compounds.

- Antioxidant Defense: It protects against oxidative damage by neutralizing free radicals.

Case Study:

A study highlighted the effectiveness of glutathione in detoxifying methylglyoxal, a toxic by-product of metabolism. The enzymatic conversion facilitated by glutathione demonstrates its critical role in maintaining cellular health and preventing oxidative stress-related diseases such as diabetes and cardiovascular disorders .

Cosmetic Applications

The cosmetic industry utilizes L-Glutathione oxidized hexahydrate for its skin-whitening and anti-aging properties.

Key Benefits:

- Skin Whitening: It inhibits the enzyme tyrosinase, which is crucial for melanin production, thereby reducing hyperpigmentation.

- Skin Condition Improvement: Enhances skin hydration and elasticity while reducing wrinkles.

Clinical Trial Findings:

In a double-blind study involving 30 women, topical application of oxidized glutathione significantly reduced the skin melanin index and improved moisture content and smoothness over ten weeks . The results indicated that oxidized glutathione is effective for skin whitening without adverse effects.

Nutritional Supplements

L-Glutathione oxidized hexahydrate is also marketed as a dietary supplement aimed at enhancing liver health and overall detoxification.

Applications:

- Support for Liver Function: It aids in the metabolic processes of the liver, enhancing its ability to detoxify harmful substances.

- Antioxidant Supplementation: Used to bolster the body's antioxidant defenses against oxidative stress.

Data Table: Nutritional Benefits of L-Glutathione Oxidized Hexahydrate

| Benefit | Mechanism of Action | Evidence Source |

|---|---|---|

| Detoxification | Conjugation with toxins | |

| Antioxidant Activity | Neutralization of free radicals | |

| Skin Health Improvement | Reduction in melanin production |

Research Applications

L-Glutathione oxidized hexahydrate is widely used in research settings to study oxidative stress and cellular responses.

Research Insights:

- The ratio of reduced to oxidized glutathione serves as a biomarker for oxidative stress levels within cells, providing insights into various pathological conditions .

- Studies have shown that alterations in glutathione levels are linked to diseases such as chronic kidney disease and autoimmune disorders .

Experimental Findings:

A recent study utilized liquid chromatography to measure glutathione levels in biological samples, illustrating the compound's utility as a tool for assessing oxidative stress .

作用機序

L-Glutathione Oxidized Hexhydrate exerts its effects through its role in redox cycling. It acts as an electron acceptor in the reduction of reactive oxygen species, thereby protecting cells from oxidative damage. The enzyme glutathione reductase catalyzes the reduction of this compound back to its reduced form, glutathione, using NADPH as a cofactor. This cycling between oxidized and reduced forms is crucial for maintaining cellular redox homeostasis .

類似化合物との比較

Similar Compounds

L-Glutathione Reduced: The reduced form of glutathione, which directly participates in detoxifying reactive oxygen species.

Glutathione Disulfide: Another oxidized form of glutathione, often used interchangeably with L-Glutathione Oxidized Hexhydrate in research.

Uniqueness

This compound is unique due to its specific role in redox cycling and its ability to act as a reservoir for reduced glutathione. This property makes it indispensable in studies related to oxidative stress and redox biology .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2.6H2O/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;;;;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);6*1H2/t9-,10-,11-,12-;;;;;;/m0....../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBAKXZFQYSSIY-BDVXRIEYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N.O.O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N.O.O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N6O18S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。